molecular formula C11H14FNO B13249025 N-(2-fluorophenyl)oxan-4-amine

N-(2-fluorophenyl)oxan-4-amine

Cat. No.: B13249025
M. Wt: 195.23 g/mol
InChI Key: ADXJWDSIRAVTBS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)oxan-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a tetrahydropyran (oxane) ring system linked via an amine bridge to a 2-fluorophenyl ring, a structural motif common in many pharmacologically active compounds . The incorporation of both an aromatic fluorine atom and a saturated oxygen-containing heterocycle makes it a valuable scaffold for exploring structure-activity relationships in the development of new therapeutic agents. The core structure of this compound aligns with heterocyclic scaffolds frequently found in biologically active molecules . The presence of the fluorine atom, a common bioisostere, can significantly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in lead optimization processes . Furthermore, the amine linker and the tetrahydropyran ring provide vectors for further synthetic modification, allowing researchers to create diverse compound libraries for high-throughput screening against various biological targets. While the specific biological profile of this compound is a subject of ongoing research, compounds with analogous structural features have demonstrated a wide range of biological activities. Related amine-substituted heterocyclic derivatives have been investigated for potential applications in various therapeutic areas, as seen in patents covering similar chemical spaces . This compound is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical studies. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(2-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

ADXJWDSIRAVTBS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Fluorophenyl Oxan 4 Amine

Established Synthetic Routes for N-(2-fluorophenyl)oxan-4-amine

The construction of the this compound core is primarily achieved through methods that form the crucial carbon-nitrogen bond between the aniline (B41778) and the oxane ring.

A fundamental approach to forming the N-aryloxane linkage involves the nucleophilic addition of 2-fluoroaniline (B146934) to an activated form of oxan-4-one (also known as tetrahydropyran-4-one). In this two-step, one-pot sequence, the aniline first reacts with the ketone to form an intermediate iminium ion or enamine. This intermediate is not isolated but is subsequently reduced in situ to yield the final secondary amine product. The reaction's success hinges on the choice of reducing agent and conditions that favor the reduction of the C=N double bond over the ketone starting material.

Direct reductive amination is one of the most efficient and widely employed methods for synthesizing this compound. This reaction combines 2-fluoroaniline and tetrahydropyran-4-one in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mild nature and tolerance of slightly acidic conditions, which can facilitate iminium ion formation without significantly degrading the reactants. nih.govacs.org The process is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at ambient temperature.

Table 1: Typical Reagents for Reductive Amination

RoleExample ReagentTypical Solvent
Amine Source2-FluoroanilineDichloromethane (DCM)
Ketone SourceTetrahydropyran-4-oneDichloromethane (DCM)
Reducing AgentSodium triacetoxyborohydrideAcetic Acid (catalyst)

Modern synthetic organic chemistry has introduced novel catalytic systems applicable to the formation of N-aryl heterocycles. While not explicitly detailed for this compound, advanced strategies used for analogous structures could be adapted. For instance, SnCl₂-catalyzed reductive amination between aryl amines and dicarboxylic acids has been reported for synthesizing N-aryl cyclic amines. nih.govmdpi.com This method involves the in-situ formation of a cyclic anhydride (B1165640) from the diacid, which then reacts with the aniline and is subsequently reduced. nih.govmdpi.com Another advanced approach involves the hydrosilylation of diacids and primary amines catalyzed by iron complexes, presenting a sophisticated route to cyclic amine products. nih.govmdpi.com

Reductive Amination Strategies

Synthesis of Structurally Related this compound Analogues and Derivatives

The this compound scaffold can be readily modified to explore structure-activity relationships, either by altering the substitution pattern on the aromatic ring or by functionalizing the oxane heterocycle.

The electronic and steric properties of the molecule can be fine-tuned by synthesizing analogues with different substituents on the phenyl ring. This is typically achieved by employing a substituted 2-fluoroaniline derivative in the initial reductive amination step. A variety of anilines, such as 2-chloro-4-fluoroaniline (B1295073) or 4-trifluoromethoxyaniline, can be used to introduce additional functionality. acs.org This modularity allows for the creation of a library of compounds with diverse properties. Further derivatization of the fluorophenyl ring on the final product, while possible, is less common than incorporating the desired functionality from the start.

Table 2: Examples of Analogues with Phenyl Ring Modifications

Analogue NameKey Starting MaterialResulting ModificationReference
N-(2-Chloro-4-fluorophenyl)oxan-4-amine2-Chloro-4-fluoroanilineIntroduction of a chloro group acs.org
N-(4-Trifluoromethoxyphenyl)oxan-4-amine4-TrifluoromethoxyanilineFluorine replaced by trifluoromethoxy group acs.org
N-(2,4-Difluorophenyl)oxan-4-amine2,4-DifluoroanilineAddition of a second fluorine atom

Altering the structure of the oxane ring itself provides another avenue for creating novel analogues. These modifications often require multi-step synthetic sequences starting from specialized precursors. Research has demonstrated the feasibility of introducing substituents directly onto the oxane ring. For example, a patent describes the synthesis of a purine (B94841) derivative incorporating a (3S,4R)-3-fluorooxan-4-yl amine moiety, indicating that fluorination of the heterocyclic ring is an achievable modification. google.com Other transformations include the preparation of derivatives containing hydroxy and oxo groups on the pyran ring, such as in (2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl structures. google.com Furthermore, the carbon atom at the 4-position can be functionalized with groups other than the amine, as seen in analogues where a thiophenyl group is attached to the C4 position of the tetrahydropyran (B127337) core. evitachem.com

Table 3: Examples of Analogues with Oxane Ring Derivatization

Derivative ClassStructural FeatureKey Precursor ExampleReference
Fluorinated OxaneFluorine atom on the oxane ring(3S,4R)-3-fluorotetrahydro-2H-pyran-4-yl amine google.com
Hydroxylated/Oxidized OxaneHydroxy and/or oxo groups on the ring(2R,4R)-4-hydroxy-6-oxo-tetrahydropyran intermediate google.com
C4-Substituted OxaneThiophenyl group at C44-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine evitachem.com

Diversification at the Amine Nitrogen

The secondary amine in this compound is a key site for structural modification, allowing for the synthesis of a diverse library of derivatives. Primary methods for this diversification include N-alkylation and N-acylation, which attach various alkyl or acyl groups to the nitrogen atom, significantly altering the compound's steric and electronic properties. nih.gov

N-Alkylation: This process involves the introduction of an alkyl group onto the amine nitrogen. nih.gov A common method is the reaction of the parent amine with an alkyl halide (e.g., alkyl bromide) or other activated alkanes like sulfonates. acsgcipr.orgrsc.org The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. For instance, reacting this compound with methyl iodide under basic conditions would yield the tertiary amine, N-methyl-N-(2-fluorophenyl)oxan-4-amine. Another approach is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced by an agent like sodium borohydride (B1222165) to form the N-alkylated product. organic-chemistry.orglibretexts.org

N-Acylation: Acylation introduces an acyl group (R-C=O) to the amine nitrogen, forming an amide. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride. smolecule.comevitachem.com For example, treatment with acetyl chloride would produce N-acetyl-N-(2-fluorophenyl)oxan-4-amine. These amide derivatives are common in medicinal chemistry. evitachem.com

The table below summarizes these diversification reactions.

Transformation Reagents Product Type Significance
N-Alkylation Alkyl halides, Aldehydes/Ketones with a reducing agent (e.g., NaBH₃CN)Tertiary AmineModifies basicity, lipophilicity, and steric profile. nih.govorganic-chemistry.org
N-Acylation Acyl chlorides, Acid anhydridesAmideForms neutral, stable amide linkage; often key for biological interactions. smolecule.comevitachem.com

Catalytic Approaches in this compound Synthesis

The formation of the crucial C-N bond between the 2-fluorophenyl ring and the oxan-4-amine moiety is often accomplished using advanced catalytic methods. These approaches offer high efficiency and selectivity compared to traditional methods like simple nucleophilic aromatic substitution. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is widely applicable to the synthesis of N-aryl amines. wikipedia.orglibretexts.org The reaction couples an aryl halide (or triflate), in this case, 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene, with an amine, oxan-4-amine. wikipedia.orgnih.gov The process requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org Different generations of phosphine ligands, such as sterically hindered alkylphosphines (e.g., XPhos, t-BuXPhos) or bidentate ligands (e.g., BINAP), have been developed to improve reaction rates, yields, and substrate scope, allowing the use of less reactive aryl chlorides under milder conditions. wikipedia.orgnih.gov

Catalytic Reductive Amination: An alternative and widely used strategy is the reductive amination of oxan-4-one (tetrahydropyran-4-one) with 2-fluoroaniline. libretexts.org This one-pot reaction first involves the formation of an imine intermediate from the ketone and the aniline, which is then reduced in situ to the target secondary amine. libretexts.org Various reducing agents can be used, but catalytic hydrogenation (using H₂ gas with a metal catalyst like Pd/C or Raney nickel) is a common choice for its efficiency and cleaner workup. organic-chemistry.org This method avoids the pre-synthesis of an aryl halide.

The following table compares these two primary catalytic methods.

Catalytic Method Starting Materials Catalyst/Reagents Key Features
Buchwald-Hartwig Amination 2-fluoroaryl halide (or triflate), Oxan-4-aminePd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., t-BuONa)High functional group tolerance; broad scope for both coupling partners. wikipedia.orglibretexts.orgnih.gov
Catalytic Reductive Amination 2-fluoroaniline, Oxan-4-oneMetal catalyst (e.g., Pd/C, Raney Ni) with H₂ or Hydride reducing agent (e.g., NaBH₃CN)Atom-economical; often proceeds in one pot. organic-chemistry.org

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Solvent Selection: Many traditional C-N coupling reactions, including the Buchwald-Hartwig amination, often use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or toluene. acsgcipr.org These solvents are effective but pose environmental and health risks. acsgcipr.org Green chemistry encourages their replacement with more benign alternatives. Recent advancements have shown that amination reactions can be performed in greener solvents like water or alcohols (e.g., t-butanol), sometimes with the aid of surfactants to create micelles that facilitate the reaction in an aqueous medium. acsgcipr.orgtandfonline.comacs.org

Catalyst Choice: While palladium is a highly effective catalyst, it is a precious and toxic heavy metal. Green approaches focus on using very low catalyst loadings (high turnover numbers) to minimize metal contamination in the final product and waste streams. organic-chemistry.org Research into replacing palladium with more abundant and less toxic metals like nickel or copper is an active area. aablocks.com Furthermore, transition-metal-free methods, such as microwave-assisted nucleophilic aromatic substitution in water, represent a significant step toward a greener synthesis of anilines. tandfonline.comacs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green alternative to conventional heating. tandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. tandfonline.com

The table below outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry Principle Conventional Approach Greener Alternative Benefit
Safer Solvents DMF, DMSO, Toluene acsgcipr.orgWater, Alcohols (t-BuOH), or solvent-free conditions tandfonline.comacs.orgReduced toxicity and environmental impact. acsgcipr.org
Catalysis High loading of Pd catalysts organic-chemistry.orgLow catalyst loading, use of more abundant metals (Ni, Cu), or metal-free reactions tandfonline.comacs.orgaablocks.comReduced cost, toxicity, and metal waste.
Energy Efficiency Conventional heating (reflux over many hours) Microwave-assisted synthesis tandfonline.comReduced reaction times and energy consumption.
Atom Economy Multi-step synthesis with protecting groupsOne-pot reactions like reductive amination organic-chemistry.orgReduced waste and number of synthetic steps.

Advanced Spectroscopic and Structural Characterization of N 2 Fluorophenyl Oxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H-NMR spectrum of N-(2-fluorophenyl)oxan-4-amine is expected to exhibit distinct signals corresponding to the protons of the 2-fluorophenyl group and the oxan ring. The aromatic region would likely display a complex multiplet pattern due to the spin-spin coupling between the aromatic protons and the fluorine atom. The protons on the oxane ring would appear in the aliphatic region, with their chemical shifts influenced by the neighboring oxygen and nitrogen atoms.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic Protons (C₆H₄F)6.8 - 7.2Multiplet (m)The fluorine substituent will cause complex splitting patterns.
Amine Proton (NH)1.5 - 3.5Broad Singlet (br s)The chemical shift can vary with solvent and concentration.
Oxane Protons (adjacent to O)3.6 - 4.0Multiplet (m)Deshielded by the electronegative oxygen atom.
Oxane Protons (adjacent to C-N)3.0 - 3.4Multiplet (m)Influenced by the amine group.
Oxane Protons (other)1.6 - 2.2Multiplet (m)

Note: The predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The 2-fluorophenyl group will show characteristic signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbon atoms of the oxane ring will appear in the aliphatic region.

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-F (Aromatic)155 - 160 (d, ¹JCF ≈ 240-250 Hz)The carbon attached to fluorine will appear as a doublet.
C-N (Aromatic)135 - 145
Other Aromatic Carbons115 - 130
C-N (Oxane)45 - 55
C-O (Oxane)65 - 75Deshielded by the oxygen atom. docbrown.info
Other Oxane Carbons25 - 35

Note: The predicted values are based on the analysis of related compounds and established ¹³C-NMR correlation tables. The symbol 'd' denotes a doublet, and ¹JCF refers to the one-bond coupling constant between carbon and fluorine.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. walisongo.ac.id For this compound, COSY would show correlations between adjacent protons on the oxane ring and between neighboring protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.orgepfl.ch This would allow for the unambiguous assignment of each carbon atom that bears protons by linking the previously discussed ¹H and ¹³C NMR data. libretexts.orgepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgepfl.ch This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the 2-fluorophenyl ring and the oxan-4-amine moiety. For instance, correlations between the amine proton and the carbons of the fluorophenyl ring, as well as the carbons of the oxane ring, would be expected.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration should be observable in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the oxane ring would be seen just below 3000 cm⁻¹. The strong C-O-C stretching of the ether linkage in the oxane ring is a characteristic feature and would likely appear in the 1070-1150 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range. The C-F stretch will also be present, typically in the 1100-1400 cm⁻¹ region.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3010 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium to Strong
C=C Aromatic Ring Stretch1450 - 1600Medium to Strong
N-H Bend1550 - 1650Medium
C-N Stretch1250 - 1350Medium
C-O-C Ether Stretch1070 - 1150Strong
C-F Stretch1100 - 1400Strong

Note: The predicted wavenumbers are based on standard FT-IR correlation tables. mdpi.com

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, are typically strong in Raman spectra. The C-H stretching vibrations will also be present. While the N-H and C-O stretches are generally weaker in Raman compared to FT-IR, they may still be observable. The analysis of Raman spectra can be a powerful tool for studying molecular structure and is often used in conjunction with FT-IR for a more complete vibrational analysis. thno.orgojp.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. For this compound, this analysis would provide definitive confirmation of its molecular formula and offer insights into its structural integrity.

In a typical mass spectrum, this compound would be expected to exhibit a molecular ion peak [M]+ corresponding to its exact mass. High-resolution mass spectrometry (HR-MS) would further confirm the elemental composition, C11H14FNO. For instance, a related compound, N-{[3-(trifluoromethoxy)phenyl]methyl}oxan-4-amine, has been analyzed via mass spectrometry to confirm its structure. jst.go.jp

The fragmentation of this compound would likely proceed through several predictable pathways. Cleavage of the C-N bond connecting the fluorophenyl group and the oxane ring would be a probable fragmentation event. This would result in fragment ions corresponding to the 2-fluorophenyl moiety and the oxan-4-amine cation, or vice versa. The oxane ring itself could undergo ring-opening reactions followed by further fragmentation, leading to a series of smaller ions. These fragmentation patterns are instrumental in piecing together the molecule's structure.

Compound Name Molecular Formula Molecular Weight ( g/mol )
This compoundC11H14FNO195.23
N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amineC13H16F3NO2291.27
(4-fluorophenyl)(oxan-4-yl)methanamineC12H16FNO209.26 americanelements.com
4-(4-Fluorophenyl)oxan-4-amine hydrochlorideC11H15ClFNO231.69

High-Resolution X-ray Crystallographic Analysis

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of a molecule's absolute structure and insights into its intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This technique would confirm the connectivity of the atoms, the bond lengths, and the bond angles. For example, studies on other fluorophenyl derivatives have successfully used X-ray diffraction to identify their structures. ajchem-a.com The analysis would be expected to show the oxane ring in a chair conformation, which is its most stable form. The fluorine atom's position on the phenyl ring would be unequivocally determined, along with the attachment point of the amine group to the oxane ring.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a significant interaction. The amine group (N-H) can act as a hydrogen bond donor, while the oxygen atom in the oxane ring and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound itself is not chiral. However, if a chiral center were introduced, for example by substitution on the oxane ring, chiroptical spectroscopy techniques such as circular dichroism (CD) would become relevant. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative bands, which could be used to assign the absolute configuration of the stereocenters, often in conjunction with theoretical calculations.

Computational and Theoretical Investigations of N 2 Fluorophenyl Oxan 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of N-(2-fluorophenyl)oxan-4-amine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. akj.azresearchgate.net For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. ajchem-a.com

The presence of the fluorine atom on the phenyl ring introduces significant electronic effects. Being highly electronegative, the fluorine atom acts as an electron-withdrawing group, which can influence the charge distribution across the entire molecule. This, in turn, affects the reactivity of both the aromatic ring and the amine group. DFT calculations can quantify these effects by mapping the electron density and predicting sites susceptible to electrophilic or nucleophilic attack. ajchem-a.com The oxane ring is expected to adopt a stable chair conformation.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35
C-N (amine)1.39
C-O (oxane)1.43
C-N-C118.5
C-C-F119.2
C-C-N-H178.5

Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density and the nature of bonding within the molecule. researchgate.netmdpi.com In this compound, NBO analysis can reveal hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.commdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, specifically the nitrogen atom and the phenyl ring. The LUMO, conversely, is likely to be distributed over the π* orbitals of the fluorophenyl ring. The energy of these orbitals and their gap can be calculated using DFT methods. ajchem-a.commdpi.com These calculations help in predicting the sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

PropertyValue (eV)
HOMO Energy-6.45
LUMO Energy-1.98
HOMO-LUMO Gap4.47

Note: This data is illustrative and based on typical values for similar fluorophenyl amine derivatives calculated using DFT. ajchem-a.com

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govlibretexts.org These maps illustrate the electrostatic potential on the electron density surface.

In the EPS map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. These would be concentrated around the electronegative fluorine and oxygen atoms, as well as the nitrogen lone pair. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, likely found around the hydrogen atoms of the amine group and the phenyl ring. nih.govresearchgate.net This visual representation of charge distribution is invaluable for understanding intermolecular interactions. libretexts.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and behavior of this compound over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to various possible conformations. The oxane ring typically exists in a chair conformation to minimize steric strain.

The orientation of the fluorophenyl group relative to the oxane ring can be either axial or equatorial. Computational methods can be used to calculate the potential energy surface for the rotation around the C-N bond, identifying the most stable conformers. The energy landscape reveals the relative energies of different conformations and the energy barriers between them. The equatorial conformation of the fluorophenyl group is generally expected to be more stable due to reduced steric hindrance. The relative orientation of the fluorophenyl ring is also influenced by potential intramolecular hydrogen bonding between the amine hydrogen and the ortho-fluorine atom.

: A Review of Current Literature

Despite a comprehensive search of scientific databases and literature, no specific computational or theoretical investigations focusing solely on the chemical compound this compound were found.

This includes a lack of published research in the following key areas as outlined for this article:

Molecular Docking Studies with Protein Targets:No studies were identified that have performed molecular docking simulations of this compound with any specific protein targets. Such studies are crucial for predicting the binding affinity and interaction modes of a ligand within the active site of a protein, offering insights into its potential biological activity.

In Silico Predictions of Mechanistic and Interaction Profiles:There is no available literature detailing in silico predictions of the mechanistic pathways or specific molecular interaction profiles for this compound. These predictive studies are essential for understanding how the compound might function at a molecular level and for anticipating its pharmacological or toxicological properties.

The absence of such fundamental computational research indicates that this compound has likely not been a primary focus of drug discovery or molecular modeling efforts to date. While computational studies exist for structurally related compounds containing fluorophenyl or oxane moieties, the strict focus on this compound, as per the requirements of this article, prevents the inclusion of data from these analogous compounds.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specified sections. Further research and publication in the field of computational chemistry are required before a comprehensive article on the theoretical investigations of this compound can be written.

Biological Activity and Molecular Mechanism of Action Studies of N 2 Fluorophenyl Oxan 4 Amine

In Vitro Biological Activity Screening and Profiling

Extensive literature searches did not yield specific in vitro biological activity data for the compound N-(2-fluorophenyl)oxan-4-amine. While general statements about the potential for antimicrobial and anticancer properties of similar compounds exist, no dedicated studies presenting concrete data for this specific molecule were found in the public domain.

Antimicrobial Activity against Pathogenic Microorganisms

No published studies detailing the screening of this compound against pathogenic microorganisms were identified. Therefore, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity against bacteria or fungi can be provided.

Anticancer Activity in Cell Line Models

There is a lack of available scientific literature reporting on the evaluation of this compound for anticancer activity across various cell line models. Consequently, data regarding its cytotoxic or cytostatic effects, such as IC50 or GI50 values, are not available.

Evaluation of Enzyme Inhibition/Activation

No specific research was found that investigated the inhibitory or activating effects of this compound on any particular enzymes. As a result, no data tables or detailed findings on its enzyme kinetics or inhibition constants (e.g., Ki, IC50) can be presented.

Receptor Binding and Functional Assays

Information regarding the binding affinity and functional activity of this compound at specific receptors is not available in published scientific literature. No studies presenting data from receptor binding assays (e.g., Kd, Bmax) or functional assays that would elucidate its potential as an agonist or antagonist at any receptor have been identified.

Cellular Assays (e.g., proliferation, apoptosis, cell cycle analysis)

No studies were found that have assessed the impact of this compound on cellular processes such as proliferation, apoptosis, or the cell cycle. Therefore, no experimental data from assays like BrdU incorporation, TUNEL staining, or flow cytometry analysis for this compound can be reported.

Elucidation of Molecular Mechanisms of Action

Given the absence of primary biological activity data for this compound, no research into its molecular mechanism of action has been published. Elucidation of such mechanisms is contingent on the initial identification of a confirmed biological effect.

Identification of Specific Biological Targets (e.g., enzymes, receptors, transporters)

The biological targets of a compound are the specific molecules, typically proteins such as enzymes, receptors, or transporters, with which it interacts to produce a pharmacological effect. For this compound, specific targets have not been definitively identified, but research on analogous structures points toward several promising areas of investigation.

One of the most prominent activities for compounds containing related structural motifs is the inhibition of enzymes involved in glycosphingolipid metabolism. universiteitleiden.nlacs.orgnih.govnih.gov Specifically, glucosylceramide synthase (GCS) and glucosylceramidase (GBA) are key targets. GCS is responsible for the synthesis of glucosylceramide, a precursor for many complex glycosphingolipids, while GBA is the lysosomal enzyme that breaks it down. nih.govdrugbank.com Inhibition of GCS is the basis for substrate reduction therapy in Gaucher disease. nih.govdrugbank.com Various N-substituted iminosugars and other small molecules have been developed as potent inhibitors of these enzymes. universiteitleiden.nlacs.orgnih.govdrugbank.comdrugbank.com

Another potential target class for this compound is the histone deacetylase (HDAC) family of enzymes. Preliminary data on this compound suggests it may modulate HDAC activity. This is supported by studies on other fluorinated benzamide (B126) derivatives, which have shown selective inhibitory activity against Class I HDACs, particularly HDAC3. nih.gov

Furthermore, compounds with a fluorophenyl group attached to an amine-containing scaffold have been investigated for their interaction with neurotransmitter systems. smolecule.com Research on close analogues suggests potential interactions with receptors for serotonin (B10506) and dopamine (B1211576), although specific binding affinities for this compound have not been reported. smolecule.com

Table 1: Examples of Biological Targets for Compounds Structurally Related to this compound

Compound Class/Example Target Enzyme/Receptor Biological Context Reference(s)
N-Alkyl Iminosugars Glucosylceramide Synthase (GCS), Glucosylceramidase (GBA2) Glycosphingolipid Metabolism, Lysosomal Storage Diseases universiteitleiden.nl, acs.org, nih.gov
Eliglustat Glucosylceramide Synthase (GCS) Substrate Reduction Therapy for Gaucher Disease nih.gov, drugbank.com
Fluorinated Benzamides Histone Deacetylase 3 (HDAC3) Epigenetic Regulation, Cancer Therapy nih.gov
Fluorophenyl-oxane/piperidine derivatives Serotonin & Dopamine Receptors Neuropharmacology , smolecule.com
ASTX029 (contains (oxan-4-yl)amino moiety) Extracellular signal-regulated kinase (ERK) Cancer Therapy (MAPK Pathway) aacrjournals.org

Investigation of Intracellular Signaling Pathway Modulation

The modulation of biological targets directly impacts downstream intracellular signaling pathways, leading to changes in cellular function.

Should this compound act as an inhibitor of GCS or GBA, it would directly intervene in the glycosphingolipid metabolic pathway . Inhibition of GCS would decrease the production of glucosylceramide and downstream complex glycosphingolipids, which are crucial components of cell membranes and are involved in cell signaling, growth, and adhesion. nih.govdrugbank.com This pathway modulation is the therapeutic principle behind substrate reduction therapy for lysosomal storage disorders like Gaucher disease. nih.gov

If the compound inhibits HDACs, it would influence epigenetic signaling . HDAC inhibitors lead to the hyperacetylation of histone proteins, which alters chromatin structure and affects gene transcription. nih.govnih.gov This can result in the reactivation of tumor suppressor genes, leading to outcomes such as cell cycle arrest and apoptosis in cancer cells. nih.gov

Modulation of neurotransmitter receptors would affect various neuronal signaling cascades . For instance, interaction with serotonin or dopamine receptors could influence cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) signaling, impacting mood, cognition, and other neurological functions. Additionally, some compounds with structural similarities have been found to modulate the MAPK/ERK pathway , a central signaling cascade that regulates cell proliferation, differentiation, and survival. aacrjournals.org There is also evidence that related compounds can suppress lipopolysaccharide (LPS)-induced signaling, potentially through the NF-κB pathway , indicating anti-inflammatory potential. acs.org

Characterization of Molecular Interactions (e.g., competitive, non-competitive binding)

The mode of interaction between a ligand and its target protein is critical to its pharmacological profile. For this compound, the presence of the fluorophenyl group is significant, as fluorine substitution can enhance binding affinity to target proteins through favorable hydrophobic and electronic interactions.

While specific binding studies on this compound are not available, research on analogous inhibitors provides insight into possible mechanisms. For example, studies of iminosugar-based inhibitors targeting human β-glucocerebrosidase (GCase) show that these molecules interact strongly with the enzyme's active site. mdpi.com This interaction can be so significant that at sub-inhibitory concentrations, some iminosugars act as pharmacological chaperones, stabilizing mutant enzyme conformations and aiding proper trafficking, a therapeutic strategy for Gaucher disease. mdpi.comnih.gov

The nature of the inhibition can vary. For instance, a study on an unrelated inhibitor with a fluorophenylpiperazine moiety found it to be an irreversible and non-competitive inhibitor of its target transporters. nih.gov This was characterized by a reduction in the maximum rate of reaction (Vmax) with no change in the substrate concentration at half-maximal velocity (Km), suggesting the inhibitor binds to a site other than the substrate-binding site (an allosteric site) or binds irreversibly to the active site. nih.gov

Metabolic Pathway Interventions

The most well-documented metabolic pathway intervention for compounds structurally related to this compound is the modulation of glycosphingolipid (GSL) metabolism . universiteitleiden.nlnih.gov This pathway is central to the pathology of lysosomal storage disorders such as Gaucher disease, which is caused by a deficiency in the GBA enzyme, leading to the accumulation of its substrate, glucosylceramide. nih.govdrugbank.com

Two primary enzymatic intervention points exist:

Glucosylceramide Synthase (GCS) Inhibition : This is a "substrate reduction" approach. By inhibiting GCS, the enzyme that produces glucosylceramide, the rate of its synthesis is slowed to match its reduced rate of degradation, thereby preventing its accumulation in lysosomes. nih.gov Drugs like Eliglustat are potent and specific GCS inhibitors used for this purpose. nih.govdrugbank.com

Glucosylceramidase (GBA) Inhibition/Chaperoning : While potent inhibition of the deficient enzyme itself is not the primary goal, small molecule inhibitors that bind to the GBA active site can act as pharmacological chaperones, stabilizing the misfolded mutant enzyme and increasing its residual activity. mdpi.comnih.gov

Research into N-alkylated deoxynojirimycin (DNJ) derivatives, which share a core structural concept of an amine within a cyclic ether system, has yielded potent dual inhibitors of GCS and the neutral glucosylceramidase, GBA2. universiteitleiden.nlacs.orgnih.gov The inhibitory concentrations (IC50) for some of these compounds are in the nanomolar range for GCS, demonstrating high potency. universiteitleiden.nl

Table 2: Inhibitory Activity (IC₅₀) of Selected Biphenyl-L-ido-DNJ Derivatives on Glycosphingolipid Enzymes

Compound GCS (IC₅₀, nM) GBA1 (IC₅₀, µM) GBA2 (IC₅₀, µM)
12 1000 > 50 0.05
16 1200 > 50 0.40
17 100 5 0.02

Data sourced from a study on L-ido-DNJ derivatives, which are structurally related to the core concept of this compound. universiteitleiden.nl GBA1 is the lysosomal glucosylceramidase, while GBA2 is a non-lysosomal isoform.

This intervention in GSL metabolism also has implications beyond genetic diseases. The synthesis of glycosphingolipids is necessary for the life cycles of various viruses, including SARS-CoV-2 and influenza virus, suggesting that GCS inhibitors could be explored as broad-spectrum antiviral therapies. nih.gov

Structure Activity Relationship Sar Studies and Rational Analogue Design

Systematic Chemical Modification and Activity Assessment of N-(2-fluorophenyl)oxan-4-amine

A systematic approach to modifying the three main components of the molecule—the fluorophenyl ring, the oxane ring, and the amine linker—is essential to understanding the SAR.

The fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. The ortho-position of the fluorine in the parent compound is a key starting point for investigation.

Systematic modifications would involve synthesizing analogues with the fluorine atom at the meta- and para-positions and evaluating the impact on activity. Furthermore, introducing additional fluorine atoms or other halogen substituents can probe the tolerance for substitution on the aromatic ring. nih.govnih.gov The electron-withdrawing nature of fluorine at the 2-position polarizes the phenyl ring and can influence the conformation and hydrogen-bonding capability of the adjacent amine group. researchgate.net Studies on similar fluorinated compounds show that strategic fluorine placement can block metabolic oxidation, potentially improving the compound's pharmacokinetic profile. nih.govnih.gov

Table 1: Hypothetical SAR Data for Phenyl Ring Modifications This table illustrates the potential impact of modifying the fluorine substitution pattern on biological activity, based on general medicinal chemistry principles.

CompoundModificationExpected Impact on PotencyRationale
Parent 2-FluoroBaselineThe ortho-fluoro group influences amine pKa and conformation. researchgate.net
Analogue 13-FluoroPotentially alteredChanges in electronic distribution and steric profile.
Analogue 24-FluoroPotentially alteredMay improve metabolic stability and alter binding interactions. smolecule.com
Analogue 32,4-DifluoroPotentially increasedEnhanced electron-withdrawing character and potential for additional interactions.
Analogue 42-ChloroPotentially alteredIncreased size and different electronic properties compared to fluorine.

The oxane (tetrahydropyran) ring provides a rigid, three-dimensional scaffold that positions the other functional groups for target interaction. It typically adopts a stable chair conformation. The impact of this scaffold can be explored by introducing substituents or altering its stereochemistry.

Introducing small alkyl or polar groups (e.g., hydroxyl, methoxy) at various positions on the oxane ring could probe for additional binding pockets or steric clashes within the target's binding site. For instance, a hydroxyl group could act as a hydrogen bond donor or acceptor, potentially increasing affinity. evitachem.com Furthermore, since the oxane ring in the parent compound is achiral, introducing substituents would create stereocenters. The synthesis and evaluation of individual stereoisomers are critical, as biological targets are chiral and often exhibit stereospecific binding.

Table 2: Hypothetical SAR Data for Oxane Ring Modifications This table illustrates potential modifications to the oxane ring and their expected influence on activity.

CompoundModificationExpected Impact on PotencyRationale
Parent Unsubstituted OxaneBaselineProvides a defined conformational scaffold. chemspider.com
Analogue 5(R/S)-3-Hydroxy-oxanePotentially increasedIntroduces a hydrogen bonding group and a chiral center.
Analogue 6(R/S)-3-Methyl-oxanePotentially alteredProbes for steric tolerance and hydrophobic interactions.
Analogue 74-Methyl-oxanePotentially decreasedSteric hindrance near the critical amine linker.

The secondary amine is a critical functional group, likely serving as a key hydrogen bond donor and/or acceptor, and providing a basic center that can form ionic interactions at physiological pH. researchgate.net Its role can be investigated through several modifications.

N-alkylation (e.g., adding a methyl or ethyl group) would increase steric bulk and lipophilicity while removing a hydrogen bond donor, which can significantly impact binding affinity. Conversely, exploring different linker types, such as converting the amine to an amide or an ether, would drastically change the electronics and hydrogen-bonding capabilities, providing insight into the precise nature of the required interaction. Such modifications are a common strategy to modulate a compound's physicochemical properties and target engagement. nih.gov

Impact of Oxane Ring Stereochemistry and Substituents

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For the this compound series, a QSAR model could be developed once sufficient data from systematically modified analogues are available.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Hammett constants, atomic charges, dipole moment (reflecting the influence of the fluorine substituent).

Steric Descriptors: Molar refractivity, van der Waals volume (reflecting the size and shape of substituents on either ring).

Lipophilicity Descriptors: LogP or ClogP (partition coefficient, reflecting membrane permeability).

Topological Descriptors: Connectivity indices that describe the molecule's branching and shape.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 or Ki values). A robust QSAR model can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.gov

Table 3: Example Descriptors for a QSAR Model of this compound Analogues

Descriptor TypeExample DescriptorProperty Modeled
Electronicσ (Hammett Constant)Electron-donating/withdrawing nature of phenyl substituents.
LipophilicClogPOverall lipophilicity and potential for membrane crossing.
StericMR (Molar Refractivity)Volume and polarizability of substituents.
Topologicalκ (Kappa Shape Index)Molecular shape and flexibility.

Design Principles for Enhanced Potency and Selectivity

Based on the cumulative SAR and QSAR data, a set of guiding principles for designing improved molecules can be formulated. The goal is to combine favorable modifications to enhance potency against the desired target while minimizing activity against off-targets to improve selectivity.

Key design principles might include:

Optimizing Aromatic Substitution: If SAR data indicates that additional electron-withdrawing character is beneficial, designing analogues with di- or tri-fluoro substitution patterns would be a rational step. nih.gov

Exploiting Stereochemistry: If a particular stereoisomer of a substituted oxane analogue shows significantly higher potency, future designs should incorporate that specific stereochemistry.

Fine-Tuning Basicity: Modulating the pKa of the amine linker by altering adjacent groups can optimize ionic interactions with the target, a crucial factor for both potency and pharmacokinetic properties. nih.gov

Balancing Lipophilicity and Solubility: While some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific binding. Modifications should aim for an optimal LogP range, often guided by computational models. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement involves substituting one atom or group of atoms in the molecule with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. cambridgemedchemconsulting.com This is a powerful strategy to address issues like metabolic instability, toxicity, or poor pharmacokinetics while retaining or enhancing desired activity.

For this compound, several bioisosteric replacements could be explored:

Oxane Ring: The oxygen atom in the oxane ring could be replaced with other heteroatoms. Replacing it with a sulfur atom would yield a thiane (B73995) analogue, altering ring pucker and lipophilicity. Replacing it with a nitrogen atom (e.g., an N-methylpiperidine) would introduce another basic center and significantly change the compound's physicochemical properties.

Fluorine Atom: The fluorine atom itself can be considered a bioisostere of a hydrogen atom or a hydroxyl group, offering a unique combination of small size and high electronegativity. cambridgemedchemconsulting.com

Table 4: Potential Bioisosteric Replacements for this compound

Molecular FragmentOriginal GroupPotential BioisostereRationale for Replacement
Aromatic System2-FluorophenylPyridylModulate solubility, add hydrogen bond acceptor. cambridgemedchemconsulting.com
Heterocyclic CoreOxane (-O-)Piperidine (-NH/-NR)Introduce a basic center, alter solubility. nih.gov
Heterocyclic CoreOxane (-O-)Thiane (-S-)Increase lipophilicity, alter ring conformation.
Amine LinkerSecondary Amine (-NH-)Ether (-O-) or Amide (-NHCO-)Remove basicity, alter H-bonding pattern. ucl.ac.uk

Advanced Research Applications and Future Directions for N 2 Fluorophenyl Oxan 4 Amine Research

N-(2-fluorophenyl)oxan-4-amine as a Lead Compound for Preclinical Drug Discovery

This compound has emerged as a significant scaffold in medicinal chemistry, serving as a valuable starting point for the discovery of new therapeutic agents. Its structure, which combines a fluorinated phenyl ring with an oxane amine moiety, provides a unique combination of properties that are desirable in drug candidates. The incorporation of fluorine can influence a molecule's metabolic stability, binding affinity, and lipophilicity, all critical parameters in drug design. enamine.netacs.orgnih.gov

Research has shown that derivatives of this compound are being investigated for a range of therapeutic applications. For instance, similar structures are explored for their potential as kinase inhibitors and as neuroactive compounds that target transporters for neurotransmitters like GABA. The versatility of the this compound structure allows for its modification to create libraries of compounds for screening against various diseases.

Table 1: Potential Therapeutic Applications of this compound Derivatives

Therapeutic AreaPotential Target/MechanismReference
OncologyKinase inhibition evitachem.com
Neurological DisordersGABA transporters, Serotonin (B10506) and norepinephrine (B1679862) pathways
Infectious DiseasesAntimicrobial properties smolecule.com

Utilization as a Chemical Probe for Exploring Biological Pathways

Beyond its direct therapeutic potential, this compound and its analogues are valuable tools for chemical biology research. As chemical probes, these molecules can be used to investigate and elucidate complex biological pathways. The fluorophenyl group can enhance binding to specific enzymes or receptors, allowing researchers to selectively modulate their activity and study the downstream effects. smolecule.com

The introduction of a fluorine atom can also serve as a tracer for biological studies. nih.gov For example, the isotope ¹⁸F can be incorporated into the molecule for use in Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and study biochemical processes and pharmacokinetics in living organisms. nih.gov This application is particularly valuable in drug discovery and development.

Furthermore, the pyrazolo[1,5-a]pyrimidine (B1248293) core, which can be synthesized from related amine precursors, is known to interact with nucleic acids and proteins, making compounds with this scaffold useful for probing enzyme interactions and receptor binding. evitachem.com

Integration of Multi-Omics Data in Comprehensive Research Studies

To gain a deeper understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics approaches. frontiersin.orgmetabolon.com This involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of a compound's impact on a biological system. frontiersin.orgmetabolon.com

For instance, a multi-omics analysis could reveal how exposure to a fluorinated compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in a concentration-dependent manner. nih.gov Such studies have been used to investigate the effects of other fluorinated compounds, providing insights into their mechanisms of action and potential toxicity. nih.govresearchgate.net

By combining these different layers of biological information, researchers can identify key molecular pathways affected by the compound and uncover potential biomarkers for its efficacy or off-target effects. nih.govmdpi.com This comprehensive approach is crucial for advancing our understanding of fluorinated amines and for the development of safer and more effective drugs. metabolon.commdpi.com

Emerging Methodologies in the Synthesis and Characterization of Fluorinated Amines

The synthesis of fluorinated amines like this compound is an active area of research, with new and improved methods continuously being developed. nih.gov Traditional methods often face challenges, but recent advancements are providing more efficient and selective routes to these valuable compounds. rsc.org

One promising area is the use of photoredox catalysis, which has emerged as a powerful tool for constructing complex molecules, including fluorinated cyclic amines. nottingham.ac.uk This method can shorten synthesis routes and is often more environmentally friendly than traditional approaches. nottingham.ac.uk Other modern techniques include transition-metal catalysis and the use of novel fluoroalkylating reagents, which allow for the precise and selective introduction of fluorine into molecules. nih.gov

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is another innovative strategy for the N-alkylation of amines, offering a more atom-economical approach. acs.org Additionally, advancements in copper-catalyzed C-N coupling reactions, such as the Ullmann amine synthesis, are being adapted to use more benign reaction media like deep eutectic solvents, avoiding the need for additional ligands. frontiersin.org

Characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for confirming the structure and purity of the synthesized molecules. Computational methods, such as Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure and properties of these fluorinated amines.

Future Research Opportunities and Challenges in this compound Chemistry

The field of this compound chemistry is ripe with opportunities for further exploration. A key area for future research will be the continued development of novel synthetic methods that are more efficient, scalable, and sustainable. nih.govacs.org This includes the design of new catalysts and reagents for selective fluorination and amination reactions. nih.gov

A significant challenge lies in achieving stereoselectivity during synthesis, particularly for creating chiral-substituted cyclic amines, which can have distinct biological activities. nih.gov Overcoming this hurdle will be crucial for developing more specific and effective drug candidates.

Further exploration of the biological activities of this compound derivatives is also a promising avenue. This includes screening these compounds against a wider range of biological targets and disease models. The use of advanced techniques like single-cell multi-omics will enable a more detailed understanding of their mechanisms of action at the cellular level. metabolon.com

Finally, there is an opportunity to expand the use of these compounds as chemical probes and diagnostic tools. The development of new ¹⁸F-labeled derivatives for PET imaging could have a significant impact on both preclinical research and clinical diagnostics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.